Cas no 1314772-14-9 (1-(2-methoxy-4-nitrophenyl)cyclobutan-1-amine)

1-(2-methoxy-4-nitrophenyl)cyclobutan-1-amine 化学的及び物理的性質
名前と識別子
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- 1-(2-methoxy-4-nitrophenyl)cyclobutan-1-amine
- EN300-1859385
- 1314772-14-9
- DTXSID001251741
- Cyclobutanamine, 1-(2-methoxy-4-nitrophenyl)-
-
- インチ: 1S/C11H14N2O3/c1-16-10-7-8(13(14)15)3-4-9(10)11(12)5-2-6-11/h3-4,7H,2,5-6,12H2,1H3
- InChIKey: ARYFEHUBVXKVQL-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=C(C=CC=1C1(CCC1)N)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 222.10044231g/mol
- どういたいしつりょう: 222.10044231g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 273
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
1-(2-methoxy-4-nitrophenyl)cyclobutan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1859385-1.0g |
1-(2-methoxy-4-nitrophenyl)cyclobutan-1-amine |
1314772-14-9 | 1g |
$986.0 | 2023-06-01 | ||
Enamine | EN300-1859385-0.1g |
1-(2-methoxy-4-nitrophenyl)cyclobutan-1-amine |
1314772-14-9 | 0.1g |
$1119.0 | 2023-09-18 | ||
Enamine | EN300-1859385-5.0g |
1-(2-methoxy-4-nitrophenyl)cyclobutan-1-amine |
1314772-14-9 | 5g |
$2858.0 | 2023-06-01 | ||
Enamine | EN300-1859385-10g |
1-(2-methoxy-4-nitrophenyl)cyclobutan-1-amine |
1314772-14-9 | 10g |
$5467.0 | 2023-09-18 | ||
Enamine | EN300-1859385-5g |
1-(2-methoxy-4-nitrophenyl)cyclobutan-1-amine |
1314772-14-9 | 5g |
$3687.0 | 2023-09-18 | ||
Enamine | EN300-1859385-0.25g |
1-(2-methoxy-4-nitrophenyl)cyclobutan-1-amine |
1314772-14-9 | 0.25g |
$1170.0 | 2023-09-18 | ||
Enamine | EN300-1859385-2.5g |
1-(2-methoxy-4-nitrophenyl)cyclobutan-1-amine |
1314772-14-9 | 2.5g |
$2492.0 | 2023-09-18 | ||
Enamine | EN300-1859385-10.0g |
1-(2-methoxy-4-nitrophenyl)cyclobutan-1-amine |
1314772-14-9 | 10g |
$4236.0 | 2023-06-01 | ||
Enamine | EN300-1859385-0.05g |
1-(2-methoxy-4-nitrophenyl)cyclobutan-1-amine |
1314772-14-9 | 0.05g |
$1068.0 | 2023-09-18 | ||
Enamine | EN300-1859385-0.5g |
1-(2-methoxy-4-nitrophenyl)cyclobutan-1-amine |
1314772-14-9 | 0.5g |
$1221.0 | 2023-09-18 |
1-(2-methoxy-4-nitrophenyl)cyclobutan-1-amine 関連文献
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1. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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7. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
1-(2-methoxy-4-nitrophenyl)cyclobutan-1-amineに関する追加情報
Comprehensive Overview of 1-(2-Methoxy-4-Nitrophenyl)Cyclobutan-1-Amine (CAS No. 1314772-14-9)
1-(2-Methoxy-4-nitrophenyl)cyclobutan-1-amine (CAS No. 1314772-14-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The molecule features a cyclobutane ring fused with a methoxy- and nitro-substituted phenyl group, making it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, especially in targeting enzyme inhibition and receptor modulation. Its amine functionality further enhances its reactivity, enabling diverse derivatization pathways.
In recent years, the demand for nitrophenyl-based compounds like 1-(2-methoxy-4-nitrophenyl)cyclobutan-1-amine has surged, driven by advancements in high-throughput screening (HTS) and combinatorial chemistry. This compound’s structural motif aligns with trends in fragment-based drug design, where small molecular fragments are optimized for binding affinity. Additionally, its photophysical properties have sparked interest in materials science, particularly in fluorescent probes and sensors. The nitro group contributes to its electron-withdrawing characteristics, which are critical in designing electron-deficient aromatic systems for optoelectronic applications.
The synthesis of CAS No. 1314772-14-9 typically involves multi-step organic reactions, including cyclobutanation and aromatic substitution. Key challenges include optimizing yield and purity, especially for scale-up production. Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for characterizing this compound. Recent publications highlight its role as a precursor for heterocyclic scaffolds, which are pivotal in developing kinase inhibitors and antimicrobial agents. The compound’s logP and solubility profiles also make it a candidate for medicinal chemistry optimization studies.
From an industrial perspective, 1-(2-methoxy-4-nitrophenyl)cyclobutan-1-amine is often discussed in the context of green chemistry and sustainable synthesis. Researchers are exploring catalytic methods to reduce waste and improve atom economy during its production. The compound’s bioisosteric potential—replacing traditional phenyl groups with cyclobutane rings—has been a hot topic in drug repositioning studies. This approach leverages existing pharmacophores to discover new therapeutic uses, aligning with the growing trend of repurposing FDA-approved drugs.
In summary, CAS No. 1314772-14-9 represents a promising building block in modern chemistry, bridging gaps between pharmaceuticals, agrochemicals, and material science. Its structural versatility and reactivity ensure its relevance in cutting-edge research, from targeted drug delivery to molecular imaging. As the scientific community continues to explore its applications, this compound is poised to play a pivotal role in addressing challenges in precision medicine and sustainable technology.
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